tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate
Overview
Description
Tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate is a useful research compound. Its molecular formula is C10H13BrN4O2 and its molecular weight is 301.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Novel Synthesis Routes : tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate has been utilized in novel synthesis pathways for various pyrazole derivatives. Bobko et al. (2012) outlined an efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, highlighting the versatility of this compound in synthesis processes (Bobko, Kaura, Evans, & Su, 2012).
Regioselectivity in Synthesis : Martins et al. (2012) conducted a comparative study on the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's role in the formation of pyrazole derivatives with high regioselectivity (Martins et al., 2012).
Antibacterial Activity : Prasad (2021) synthesized a series of novel pyrazin-6-yl derivatives using this compound, evaluating their antibacterial activity. This indicates potential applications in developing antibacterial agents (Prasad, 2021).
Computational Studies : González et al. (2013) investigated the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate, a related compound, in cycloaddition reactions. This research highlights the utility of this compound in computational chemistry studies for understanding reaction mechanisms (González et al., 2013).
Molecular Geometry and Vibrational Frequencies : Cuenú et al. (2019) conducted theoretical and experimental studies on pyrazole derivatives, including this compound, for understanding their molecular geometry and vibrational frequencies (Cuenú et al., 2019).
Hydrogen-bonding Patterns : López et al. (2010) studied the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, showcasing the importance of this compound in understanding molecular interactions and bonding (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Mechanism of Action
Target of Action
Tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)carbamate, also known as tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate, is a pharmaceutical intermediate compound . It is used in the synthesis of the anticancer prescription drug Lorlatinib . Lorlatinib is a drug used in the treatment of non-small cell lung cancer (NSCLC) caused by an unusual mesenchymal lymphoma .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-10(2,3)17-9(16)13-8-7(11)6(5-12)15(4)14-8/h1-4H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZIHMUUSWSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1Br)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127641 | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692905-93-3 | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1692905-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.